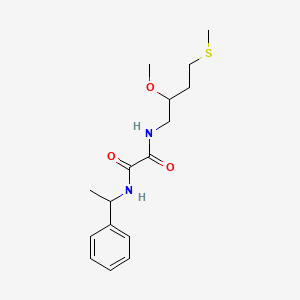![molecular formula C9H15NO3S B2991779 N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide CAS No. 2159019-78-8](/img/structure/B2991779.png)
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C9H15NO3S and a molecular weight of 217.28. This compound is characterized by the presence of a dioxothiolan ring, which is a sulfur-containing heterocycle, and an amide group attached to a prop-2-enyl chain.
Vorbereitungsmethoden
The synthesis of N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide typically involves the reaction of a suitable thiol with an appropriate amide precursor under controlled conditions. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating its nucleophilic attack on the amide precursor. Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity, often using catalysts and specific solvents to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the dioxothiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing sulfur heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving sulfur chemistry.
Wirkmechanismus
The mechanism of action of N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide involves its interaction with molecular targets through its reactive functional groups. The dioxothiolan ring can interact with biological molecules, potentially disrupting their normal function. The amide group can form hydrogen bonds with target proteins, influencing their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide can be compared with other sulfur-containing amides, such as:
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group. The uniqueness of this compound lies in its specific combination of the dioxothiolan ring and the prop-2-enamide group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[2-(1,1-dioxothiolan-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-2-9(11)10-6-5-8-4-3-7-14(8,12)13/h2,8H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOCFYELZBMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2991698.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2991704.png)





![(2E)-3-(dimethylamino)-2-[(E)-2-(2-methylphenoxy)pyridine-3-carbonyl]prop-2-enenitrile](/img/structure/B2991713.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)


